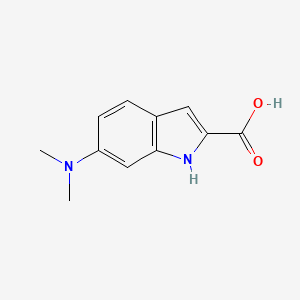

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone

説明

The compound 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone is not directly studied in the provided papers. However, similar compounds with biphenyl structures and ethanone functionalities have been investigated, which can provide insights into the chemical behavior and properties of the compound . These studies include the synthesis, molecular structure analysis, vibrational assignments, and computational studies of various ethanone derivatives with different substituents on the biphenyl moiety .

Synthesis Analysis

The synthesis of related biphenyl ethanone compounds typically involves catalytic reactions or specific reagents to introduce the desired functional groups. For instance, the synthesis of 3,3'-diaceto

科学的研究の応用

Photophysical Properties and Spectroscopy

- Fluorescence and Absorption Behavior : The molecule 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), structurally similar to 1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone, demonstrates significant edge-excitation red-shift in fluorescence within a rigid ethanol medium. The red shift in the absorption band as temperature decreases is attributed to microscopic solvent heterogeneity, providing insights into the photophysical behavior of similar compounds (Ghoneim, 2001).

Chemical Structure and Computational Studies

- X-ray Structures and Computational Studies : Cannabinoids such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, which have structural similarities to the subject compound, have been characterized using various spectroscopic methods and X-ray diffraction. Computational studies using DFT and TDDFT methods provide a detailed understanding of bond lengths and angles, highlighting the importance of structural analysis in understanding similar compounds (Nycz et al., 2010).

Green Chemistry and Synthesis Methods

- Microwave-Assisted Green Synthesis : Emphasizing the importance of green chemistry, the microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, similar in structure to the subject compound, is highlighted. The use of water as a solvent and microwave procedures underlines the industrial relevance of environmentally friendly synthesis methods (Soares et al., 2015).

Pharmacological Applications and Computational Studies

- Design and Pharmacological Evaluation : The design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, which share structural characteristics with the compound , are noteworthy for their pharmacological evaluations. Computational studies including QSAR and docking studies provide insights into their potential antipsychotic activity, emphasizing the role of computational methods in drug design (Bhosale et al., 2014).

Safety And Hazards

特性

IUPAC Name |

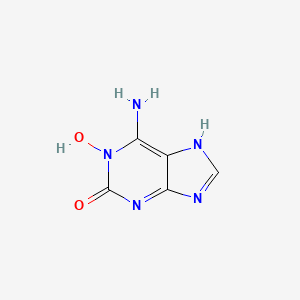

1-[4-(4-pentylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-3-4-5-6-16-7-9-18(10-8-16)19-13-11-17(12-14-19)15(2)20/h7-14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGQIVDWCGHUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60412822 | |

| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4'-Pentyl-1,1'-biphenyl-4-yl)ethanone | |

CAS RN |

59662-38-3 | |

| Record name | 1-(4'-Pentyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60412822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1336014.png)